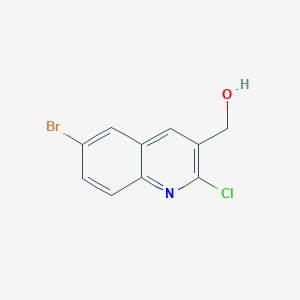

(6-bromo-2-chloroquinolin-3-yl)methanol

Description

(6-Bromo-2-chloroquinolin-3-yl)methanol is a halogenated quinoline derivative characterized by a bromine atom at the 6-position, a chlorine atom at the 2-position, and a hydroxymethyl (–CH₂OH) group at the 3-position of the quinoline scaffold. This compound is of significant interest in medicinal chemistry due to the pharmacophoric quinoline core, which is associated with diverse biological activities, including anticancer, antimicrobial, and antioxidant properties .

Synthetic routes typically involve the reduction of the corresponding aldehyde precursor, (6-bromo-2-chloroquinoline-3-carbaldehyde), using agents like NaBH₄ in the presence of catalysts such as montmorillonite K-10 . Structural analyses (e.g., X-ray crystallography) reveal planar molecular geometry stabilized by intramolecular hydrogen bonds (e.g., C–H···O) and intermolecular interactions (e.g., π-π stacking), which influence crystallization and stability .

Properties

IUPAC Name |

(6-bromo-2-chloroquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-4,14H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEGPGLEVGCNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Br)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640648 | |

| Record name | (6-Bromo-2-chloroquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017464-16-2 | |

| Record name | (6-Bromo-2-chloroquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-chloroquinoline-3-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Reaction with Formaldehyde

One common approach involves the reaction of 6-bromo-2-chloroquinoline with formaldehyde in the presence of a base. This method typically includes the following steps:

Reagents :

- 6-bromo-2-chloroquinoline

- Formaldehyde

- Base (e.g., sodium hydroxide or sodium methoxide)

-

- The quinoline derivative is dissolved in a suitable solvent (e.g., methanol or ethanol).

- Formaldehyde is added to the solution.

- A base is introduced to catalyze the reaction.

- The mixture is stirred at elevated temperatures (usually around 60–80°C) for several hours.

- After completion, the mixture is cooled, and the product is extracted using organic solvents such as dichloromethane.

Alternative Synthetic Route

Another method involves a multi-step synthesis starting from commercially available precursors. This route may include:

Step 1 : Synthesis of an intermediate compound such as 6-bromo-2-chloroquinoline.

Step 2 : Alkylation with a hydroxymethylating agent (e.g., paraformaldehyde) under acidic or basic conditions.

Step 3 : Purification through recrystallization or chromatography.

Summary of Reaction Conditions

| Step | Reagent | Condition | Yield |

|---|---|---|---|

| 1 | 6-bromo-2-chloroquinoline + Formaldehyde + Base | Stir at 60–80°C | High (70–90%) |

| 2 | Intermediate + Hydroxymethylating agent | Acidic/Basic conditions | Moderate (50–70%) |

The synthesized (6-bromo-2-chloroquinolin-3-yl)methanol can be characterized using various analytical techniques:

Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.

Mass Spectrometry (MS) : To determine molecular weight and composition.

Infrared Spectroscopy (IR) : To identify functional groups present in the molecule.

Chemical Reactions Analysis

(6-bromo-2-chloroquinolin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered electronic properties.

Scientific Research Applications

(6-bromo-2-chloroquinolin-3-yl)methanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-bromo-2-chloroquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Observations :

- Functional Group Impact : The hydroxymethyl group (–CH₂OH) improves aqueous solubility compared to methylene (–CH=) or hydrazide (–CH=N–NHCOCH₂Cl) derivatives, favoring bioavailability .

- Biological Activity : Cytotoxicity is retained in hydroxymethyl derivatives (e.g., 5a ), while methylene-linked indolin-2-one (LM10 ) and hydrazide (5b ) derivatives show enhanced anticancer and antimicrobial activities, respectively.

Biological Activity

(6-bromo-2-chloroquinolin-3-yl)methanol is a chemical compound with the molecular formula CHBrClNO and a molecular weight of 272.53 g/mol. This compound is characterized by its unique structure, which includes a quinoline ring substituted with bromine and chlorine atoms, as well as a hydroxymethyl group. The presence of these substituents contributes to its potential reactivity and biological activity, making it an interesting subject of study in both chemistry and pharmacology .

Synthesis

The synthesis of this compound typically involves the reaction of 6-bromo-2-chloroquinoline with formaldehyde in the presence of a base, such as sodium hydroxide. This method facilitates the formation of the methanol derivative .

Biological Activity

Research into the biological activity of this compound has highlighted several potential therapeutic applications:

1. Antimicrobial Activity

Studies have indicated that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

2. Anticancer Properties

Quinoline derivatives are also explored for their anticancer potential. Research has suggested that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Mechanism of Action

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit certain kinases or other proteins involved in cell signaling pathways that regulate growth and survival in cancer cells .

Case Studies

Several case studies have been conducted to evaluate the biological activity of quinoline derivatives:

Case Study 1: Antibacterial Screening

A study evaluated the antibacterial activity of various quinoline derivatives against clinical isolates of bacteria. The results demonstrated that certain derivatives exhibited potent antibacterial effects, with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains .

Case Study 2: Anticancer Evaluation

In vitro studies on cancer cell lines revealed that quinoline derivatives, including those similar to this compound, showed significant cytotoxicity. The compounds induced apoptosis in cancer cells through mitochondrial pathways, suggesting their potential as chemotherapeutic agents .

Comparative Analysis

A comparison of this compound with other quinoline derivatives reveals differences in biological activity based on structural variations:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | Significant | Contains both Br and Cl substituents |

| (6-bromoquinolin-3-yl)methanol | Low | Moderate | Lacks Cl substituent |

| (2-chloroquinolin-3-yl)methanol | Moderate | Low | Lacks Br substituent |

| (6-chloroquinolin-3-yl)methanol | Low | Moderate | Lacks Br substituent |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-bromo-2-chloroquinolin-3-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, leveraging the reactivity of bromine and chlorine substituents on the quinoline core. For example, bromine at position 6 can undergo cross-coupling reactions with boronic acids, while the chlorinated position 2 may serve as a directing group. Optimization should focus on solvent polarity (e.g., THF or DMF), temperature (80–120°C), and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki reactions). Characterization via H/C NMR and LC-MS is critical to confirm regioselectivity and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can identify the methanol (-CH₂OH) group (δ ~4.8 ppm for -OH, δ ~3.9 ppm for -CH₂-) and the quinoline aromatic protons.

- X-ray Crystallography : Use SHELX or ORTEP-3 for structure refinement. The bromine and chlorine atoms generate strong anomalous scattering, aiding in resolving crystallographic ambiguities .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (MW = 276.5 g/mol) and isotopic patterns from bromine (Br/Br).

Q. How do the functional groups in this compound influence its reactivity in further derivatization?

- Methodological Answer :

- Bromine (C6) : Participates in cross-coupling (e.g., Suzuki, Heck) or nucleophilic substitution for introducing aryl/alkyl groups.

- Chlorine (C2) : Less reactive than bromine but can undergo SNAr reactions under strong basic conditions.

- Methanol (C3) : Can be oxidized to a ketone or esterified for prodrug development.

- Quinoline Core : Facilitates π-π stacking in supramolecular chemistry or metal coordination .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., U-87MG glioblastoma) to confirm IC₅₀ consistency.

- Mechanistic Studies : Use flow cytometry to quantify apoptosis (sub-G1 phase) and ROS/caspase-3 assays to validate cytotoxicity pathways. For example, derivative 5c showed a dose-dependent IC₅₀ of 11.91 µM in U-87MG cells, linked to ROS-mediated apoptosis .

- Statistical Analysis : Apply ANOVA or Bayesian modeling to address variability in replicate experiments .

Q. How can computational modeling predict the electronic properties and binding interactions of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software can model HOMO/LUMO energies to predict reactivity. The electron-withdrawing Cl and Br substituents lower the quinoline ring’s electron density, enhancing electrophilic substitution at C3.

- Molecular Docking : AutoDock Vina or Schrödinger Suite can simulate interactions with biological targets (e.g., DNA topoisomerases or kinases). The methanol group may form hydrogen bonds with active-site residues .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and solvent conditions?

- Methodological Answer :

- Chromatographic Profiling : Use HPLC with C18 columns and gradient elution (e.g., 10–90% methanol in H₂O) to monitor degradation products.

- pH Stability Assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. LC-MS can identify hydrolysis products (e.g., quinoline ring opening).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C) to guide storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.